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Introduction

Leucylarginylproline (LAP) is a tripeptide comprised of the amino acids Leucine, Arginine,
and Proline. While direct studies on the application of LAP in 3D skin equivalent models are
emerging, the well-documented roles of its constituent amino acids in skin biology suggest its
significant potential in dermatology and cosmetic science. This document provides detailed
application notes and protocols for investigating the efficacy of LAP in 3D skin models, focusing
on its potential for promoting collagen synthesis, anti-aging effects, and wound healing.

The rationale for investigating LAP is based on the established functions of its components:

o Proline: A fundamental building block of collagen, essential for its structure and strength.[1]

[2][3]

» Arginine: A conditionally essential amino acid known to stimulate fibroblast proliferation and

collagen synthesis.[4][5]
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e Leucine: A branched-chain amino acid that can stimulate cell proliferation and modulate
protein turnover in fibroblasts.[6]

These properties suggest that LAP could be a potent bioactive peptide for applications in
skincare and dermatology. 3D skin equivalent models offer a physiologically relevant platform
to test these hypotheses in vitro.[7][8][9][10]

Potential Applications of LAP in 3D Skin Models

e Anti-Aging: By potentially stimulating collagen and extracellular matrix (ECM) production,
LAP could improve skin elasticity and reduce the appearance of wrinkles.

» Wound Healing: LAP may accelerate wound closure and tissue regeneration by promoting
fibroblast proliferation and migration, as well as enhancing ECM deposition.

» Skin Barrier Function: By supporting the integrity of the dermal structure, LAP could indirectly
contribute to a healthier and more resilient skin barrier.

Quantitative Data Summary

The following tables summarize the effects of the individual amino acid components of LAP on
key skin cells, providing a basis for the expected outcomes of LAP application in 3D skin
models.

Table 1: Effects of Arginine on Fibroblasts
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Table 2: Effects of Proline on Collagen Synthesis
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Table 3: Effects of Leucine on Fibroblasts
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Experimental Protocols
Preparation of 3D Full-Thickness Skin Equivalents

This protocol describes the generation of a 3D full-thickness skin model consisting of a dermal
equivalent and a stratified epidermis.

Materials:

e Normal Human Dermal Fibroblasts (NHDFSs)

e Normal Human Epidermal Keratinocytes (NHEKS)

» Fibroblast growth medium

o Keratinocyte growth medium

o Type | Collagen (rat tail)

e 10x Minimum Essential Medium (MEM)

e Reconstruction buffer (e.g., NaHCO3, L-glutamine, HEPES)
e Cell culture inserts (e.g., 0.4 um pore size)

o Deep well plates
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Procedure:
o Dermal Equivalent Preparation:
1. Culture NHDFs to 80-90% confluency.

2. On ice, mix Type | collagen, 10x MEM, and reconstruction buffer to neutralize the collagen
solution.

3. Harvest and resuspend NHDFs in fibroblast growth medium and add to the neutralized
collagen solution to a final concentration of 2.5 x 1074 cells/mL.

4. Dispense 0.5 mL of the collagen-fibroblast mixture into cell culture inserts placed in a deep
well plate.

5. Incubate at 37°C, 5% CO2 for 1-2 hours to allow for collagen polymerization.

6. Add fibroblast growth medium both inside and outside the insert and culture for 5-7 days,
changing the medium every 2-3 days.

e Epidermal Layer Formation:
1. Culture NHEKSs to 80-90% confluency.
2. Harvest and resuspend NHEKSs in keratinocyte growth medium.
3. Aspirate the medium from the dermal equivalent.
4. Seed 2.5 x 10”5 NHEKS onto the surface of the dermal equivalent.
5. Culture submerged for 2-4 days.
e Air-Liquid Interface Culture:

1. Raise the skin equivalent to the air-liquid interface by feeding only from the basolateral
side (outside the insert).
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2. Culture for 10-14 days to allow for epidermal stratification and differentiation, changing the

medium every 2-3 days.
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Fig 1. Experimental workflow for 3D skin equivalent generation.

Treatment with Leucylarginylproline (LAP)

Materials:

» Sterile Phosphate-Buffered Saline (PBS)

e Leucylarginylproline (LAP) stock solution (sterile-filtered)
e Culture medium for 3D skin models

Procedure:

Prepare a range of LAP concentrations in the culture medium. A suggested starting range is
1puMto 1 mM.

o After the 3D skin models have fully stratified (Day 14 of air-liquid interface culture), replace
the medium with the LAP-containing medium.

e A control group should be treated with the vehicle (e.g., PBS) in the same concentration as
the highest LAP concentration.

e Culture the models for the desired experimental period (e.g., 48-72 hours for gene/protein
expression analysis, or longer for histological changes).

Analysis of LAP Effects

Objective: To assess changes in tissue morphology, epidermal thickness, and collagen
deposition.

Procedure:
e Fix the 3D skin models in 10% neutral buffered formalin.

e Process and embed in paraffin.
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Section the tissues (5 pm thickness).

For morphology, perform Hematoxylin and Eosin (H&E) staining.

For collagen analysis, perform Masson's Trichrome staining.

For specific protein expression (e.g., Collagen I, Ki67 for proliferation), perform
immunohistochemistry using specific primary antibodies.

Image the stained sections using a microscope and quantify parameters like epidermal
thickness and collagen density using image analysis software.

Objective: To quantify the expression of genes related to collagen synthesis, ECM remodeling,

and inflammation.

Procedure:

Harvest the 3D skin models and separate the epidermis and dermis if desired.

Extract total RNA using a suitable Kkit.

Synthesize cDNA from the RNA.

Perform real-time quantitative PCR (RT-gPCR) using primers for target genes (e.g.,
COL1A1, COL3A1, MMP1, TIMP1, TGFB1).

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Objective: To quantify the levels of specific proteins in the tissue or secreted into the culture

medium.

Procedure:

Western Blot:

1. Homogenize the 3D skin models in lysis buffer.

2. Determine protein concentration using a BCA assay.
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3. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

4. Probe with primary antibodies against target proteins (e.g., Collagen I, p-SMAD2/3).

5. Detect with a secondary antibody and visualize using a chemiluminescence system.
o ELISA:

1. Collect the culture medium at different time points.

2. Use commercially available ELISA kits to quantify secreted proteins such as pro-collagen
type | C-peptide (PIP) or MMP-1.

Hypothesized Signaling Pathway of LAP

Based on the known signaling pathways of its constituent amino acids, LAP may activate
fibroblasts through the Transforming Growth Factor-beta (TGF-3) pathway, a key regulator of
ECM synthesis.[13] Arginine has also been shown to activate the ERK1/2 and PI3K/Akt
pathways, which are involved in cell proliferation.[4][5]

© 2026 BenchChem. All rights reserved. 9/13 Tech Support


https://www.mdpi.com/1422-0067/24/15/12445
https://pmc.ncbi.nlm.nih.gov/articles/PMC3961283/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0092168
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799710?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Leucylarginylproline
(LAP)

Cell Surface Receptor
(e.g., GPCR)

Activates Activates Activates

P13K/Akt
Activation

ERK1/2

Activation

SMAD2/3
Phosphorylation

Increased Cell
Proliferation

Increased Gene Expression
(COL1A1, COL3A1)

Increased Collagen
Synthesis & ECM Deposition

Click to download full resolution via product page
Fig 2. Hypothesized LAP signaling pathway in fibroblasts.

Conclusion

The tripeptide Leucylarginylproline holds significant promise as a bioactive ingredient for
dermatological and cosmetic applications. The protocols and information provided herein offer
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a comprehensive framework for researchers to investigate the potential of LAP in stimulating
collagen synthesis, promoting anti-aging effects, and enhancing wound healing using
physiologically relevant 3D skin equivalent models. The data generated from these studies will
be crucial for substantiating the efficacy of LAP and paving the way for its use in advanced
skincare formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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